molecular formula C21H26N2O3 B5649433 3-{1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]piperidin-3-yl}benzoic acid

3-{1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]piperidin-3-yl}benzoic acid

Cat. No. B5649433
M. Wt: 354.4 g/mol
InChI Key: JQZYUPKEYMOHNI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 3-{1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]piperidin-3-yl}benzoic acid involves multi-step chemical processes, including protection/deprotection strategies, functional group transformations, and coupling reactions. For example, the synthesis of nitrogenous compounds with tert-butylcarbonyl groups and piperazine or piperidine moieties often employs techniques such as infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry to confirm structures (Ban et al., 2023). These methodologies are indicative of the complex synthetic routes required to assemble the compound .

Molecular Structure Analysis

The determination of molecular structures of complex organic compounds like 3-{1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]piperidin-3-yl}benzoic acid typically involves X-ray crystallography and density functional theory (DFT) calculations. These techniques help elucidate the optimal molecular structure, molecular electrostatic potential, and frontier molecular orbitals, providing insights into the compound's reactivity and physical properties (Ban et al., 2023).

Chemical Reactions and Properties

The compound's reactivity can be inferred from studies on similar organic structures, where the presence of tert-butyl, pyrrol, and piperidine groups significantly influences its chemical behavior. Reactions such as Suzuki–Miyaura cross-coupling have been facilitated by related compounds, highlighting the potential utility of 3-{1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]piperidin-3-yl}benzoic acid in synthetic organic chemistry and catalysis (Keesara et al., 2017).

Physical Properties Analysis

The physical properties of such a compound, including melting points, solubility, and crystalline structure, are typically studied using spectroscopic methods and crystallography. These properties are crucial for understanding the compound's behavior in various solvents and conditions, which is essential for its application in chemical synthesis and material science.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards different chemical reagents, are defined by the functional groups present in the molecule. The benzoic acid moiety, for instance, imparts acidic properties, while the piperidin group could exhibit basic characteristics. Studies on similar compounds suggest complex behavior in chemical reactions, including potential for hydrogen bonding and participation in organometallic coupling reactions, which could be extrapolated to 3-{1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]piperidin-3-yl}benzoic acid (Keesara et al., 2017).

properties

IUPAC Name

3-[1-(1-tert-butylpyrrole-3-carbonyl)piperidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-21(2,3)23-11-9-18(14-23)19(24)22-10-5-8-17(13-22)15-6-4-7-16(12-15)20(25)26/h4,6-7,9,11-12,14,17H,5,8,10,13H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZYUPKEYMOHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=CC(=C1)C(=O)N2CCCC(C2)C3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]piperidin-3-yl}benzoic acid

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